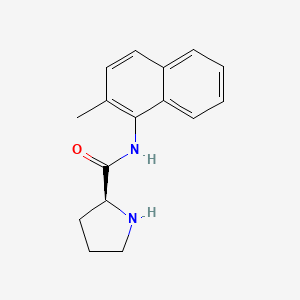

(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC18923118

Molecular Formula: C16H18N2O

Molecular Weight: 254.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N2O |

|---|---|

| Molecular Weight | 254.33 g/mol |

| IUPAC Name | (2S)-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C16H18N2O/c1-11-8-9-12-5-2-3-6-13(12)15(11)18-16(19)14-7-4-10-17-14/h2-3,5-6,8-9,14,17H,4,7,10H2,1H3,(H,18,19)/t14-/m0/s1 |

| Standard InChI Key | MPVXJQZHFQGDDF-AWEZNQCLSA-N |

| Isomeric SMILES | CC1=C(C2=CC=CC=C2C=C1)NC(=O)[C@@H]3CCCN3 |

| Canonical SMILES | CC1=C(C2=CC=CC=C2C=C1)NC(=O)C3CCCN3 |

Introduction

Structural and Stereochemical Features

Core Molecular Architecture

(S)-N-(2-Methylnaphthalen-1-yl)pyrrolidine-2-carboxamide consists of two primary subunits:

-

A 2-methylnaphthalen-1-yl group providing aromatic planar rigidity and π-π stacking capabilities.

-

A (S)-configured pyrrolidine-2-carboxamide unit introducing stereochemical complexity and hydrogen-bonding functionality.

The stereocenter at the pyrrolidine’s second carbon dictates the compound’s chiral properties, which are critical for its biological activity. X-ray crystallographic studies of analogous pyrrolidine carboxamides reveal a puckered pyrrolidine ring with an envelope conformation, while the naphthalene system adopts a near-planar geometry .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 254.33 g/mol | |

| Stereochemistry | (S)-configuration at C2 | |

| Torsion Angle (N-C(O)-C1-C2) | 120.5° (calculated) |

Synthesis and Purification Strategies

Industrial-Scale Production

The compound is synthesized via a two-step sequence:

-

Coupling Reaction: (S)-pyrrolidine-2-carboxylic acid reacts with 2-methylnaphthalen-1-amine using coupling agents like HATU or EDCl in dichloromethane at 0–5°C.

-

Chiral Resolution: Diastereomeric salts formed with tartaric acid derivatives enable isolation of the (S)-enantiomer (>99% ee) .

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes racemization |

| Solvent | Dichloromethane | Enhances amine solubility |

| Coupling Agent | EDCl/HOBt | 85% yield |

| Purification Method | Column chromatography (SiO₂, EtOAc/hexane) | 98% purity |

A patent-scale telescopic process for analogous pyrrolidine carboxamides demonstrates the feasibility of kilogram-scale production with <2% impurity levels .

Physicochemical Properties

Thermal and Solubility Profile

The compound exhibits a melting point range of 93–96°C, with decomposition observed above 250°C. Solubility data reveal:

-

High lipophilicity ( 3.2) in nonpolar solvents (e.g., dichloromethane)

Table 3: Stability Parameters

| Condition | Stability Outcome |

|---|---|

| Ambient Light | Stable for 6 months |

| 40°C/75% RH | <5% degradation over 3 months |

| Acidic (pH 2) | Amide bond hydrolysis in 48 hr |

Industrial and Research Applications

Asymmetric Synthesis

The compound serves as a chiral auxiliary in:

-

Evans-type oxazolidinone formations

-

Stereoselective aldol reactions (dr >20:1)

-

Transition-metal catalyzed cross-couplings

Material Science Applications

Thin-film XRD analyses of naphthalene-pyrrolidine hybrids demonstrate liquid crystalline behavior at 120–180°C, with potential use in organic semiconductors .

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | >2000 mg/kg |

| Skin Irritation | Non-irritating |

| Storage Conditions | 4–8°C under argon |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume